

Thermophysical properties of brominated cycloalkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromocyclooctane*

Cat. No.: *B072542*

[Get Quote](#)

An In-depth Technical Guide to the Thermophysical Properties of Brominated Cycloalkanes

Introduction

Brominated cycloalkanes are a class of halogenated organic compounds characterized by a cycloalkane ring structure with one or more bromine atoms as substituents. These compounds serve as important intermediates and building blocks in various fields, including organic synthesis, materials science, and particularly in the development of pharmaceuticals and agrochemicals.^{[1][2]} The thermophysical properties of these substances—such as their melting and boiling points, density, viscosity, and thermal conductivity—are critical parameters that dictate their behavior in chemical processes, influence reaction kinetics, and determine their suitability for specific applications. Understanding these properties is paramount for researchers and scientists in process design, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the core thermophysical properties of key brominated cycloalkanes. It includes tabulated quantitative data, detailed descriptions of experimental protocols for property determination, and diagrams illustrating the experimental workflows.

Thermophysical Property Data

The following tables summarize the key thermophysical properties for bromocyclopentane and bromocyclohexane, two of the most common brominated cycloalkanes. The data has been

compiled from various critically evaluated sources.

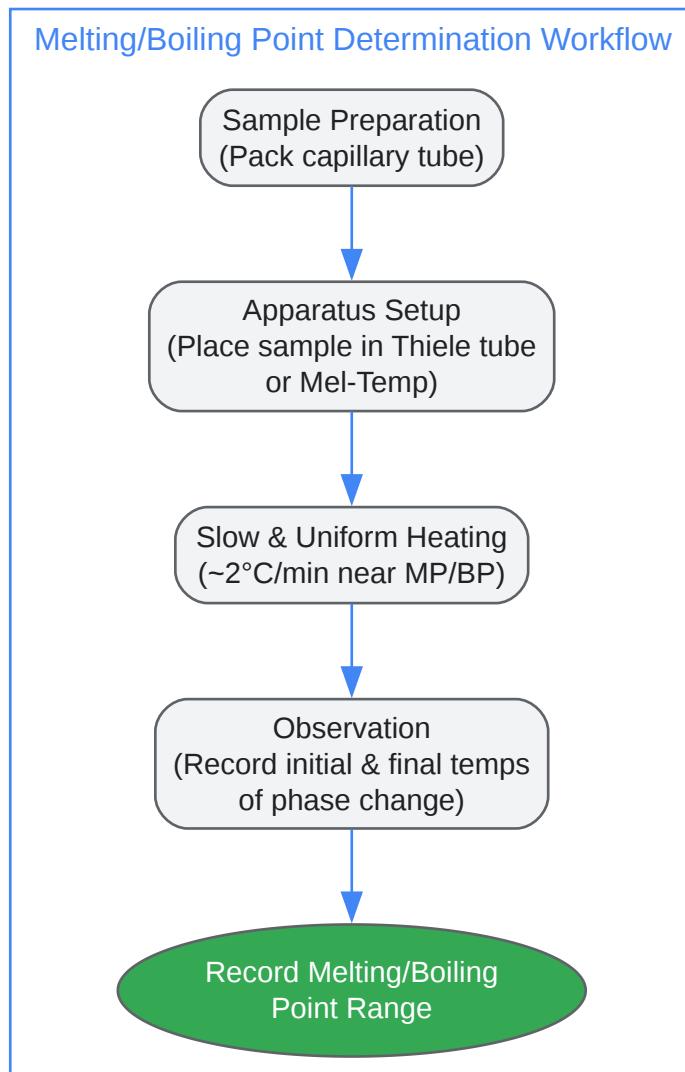
Table 1: Key Thermophysical Properties of Bromocyclopentane and Bromocyclohexane

Property	Bromocyclopentane (C ₅ H ₉ Br)	Bromocyclohexane (C ₆ H ₁₁ Br)
Molar Mass	149.03 g/mol [3]	163.06 g/mol [4]
Appearance	Colorless to light yellow liquid[1][2]	Colorless liquid[4][5]
Melting Point	-45 °C (228.15 K)[1]	-57 °C (216 K)[4]
Boiling Point	137-139 °C (410-412 K)[2][6]	166-167 °C (439-440 K)[4]
Density	1.39 g/mL at 25 °C[6]	1.324 g/cm ³ at 25 °C[4][5]
Refractive Index (n _{20/D})	1.488[6]	1.495[5]

Table 2: Additional Thermophysical Data

Property	Bromocyclopentane (C ₅ H ₉ Br)	Bromocyclohexane (C ₆ H ₁₁ Br)
CAS Number	137-43-9[7]	108-85-0[8]
Dynamic Viscosity (η)	Data not readily available in provided search results.	0.0003921 to 0.0057128 Pa·s (Temperature dependent)[8]
Liquid Phase Heat Capacity (C _{p,liquid})	Data not readily available in provided search results.	182.10 J/mol·K[8]
Thermal Conductivity (Liquid)	Data not readily available in provided search results.	Available over a temperature range of 220 K to 600 K[9]
Solubility	Insoluble in water; Soluble in ethanol and ether[2]	Miscible with ethanol, ether, acetone, benzene[5]

Experimental Protocols for Property Determination


The accurate measurement of thermophysical properties is essential for validating theoretical models and ensuring process safety and efficiency. The following sections detail the standard experimental methodologies for determining the key properties of liquid organic compounds like brominated cycloalkanes.

Melting and Boiling Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions to a liquid. [10] It is a key indicator of purity; impurities tend to depress and broaden the melting point range. The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gas.[11][12]

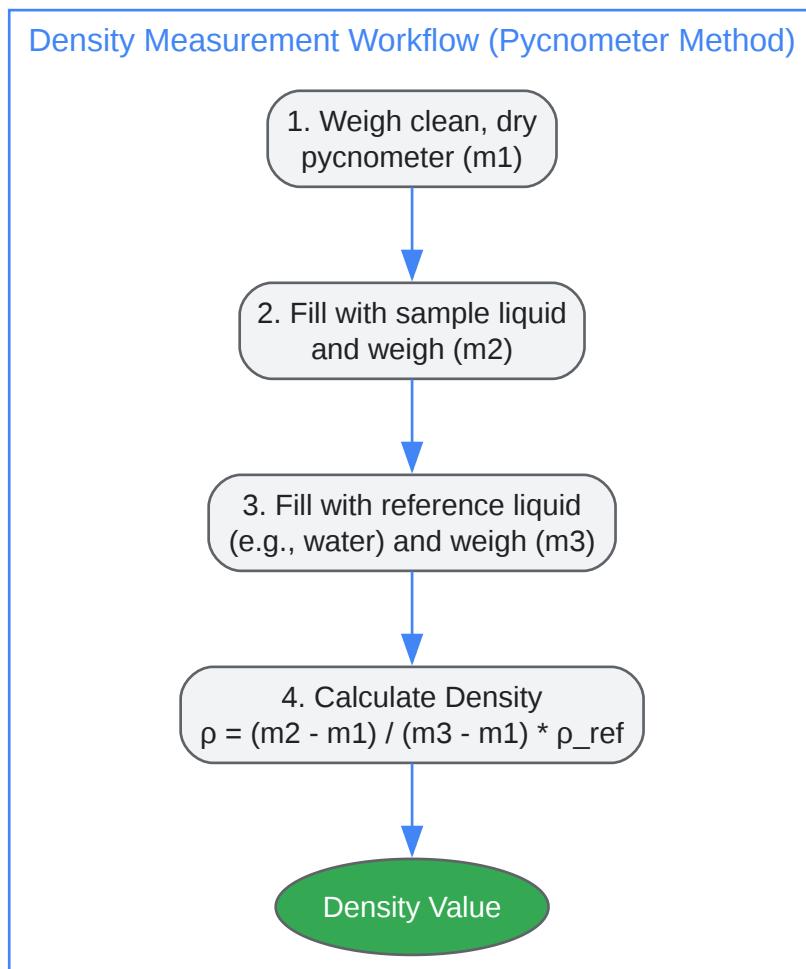
Common Experimental Protocols:

- Capillary Method (Thiele Tube or Mel-Temp Apparatus): This is the most common laboratory method. A small amount of the solid sample is packed into a thin-walled capillary tube, which is then attached to a thermometer. The assembly is heated slowly and uniformly in a heating bath (like a Thiele tube filled with oil) or a metal block (like a Mel-Temp apparatus).[12] The temperatures at which melting begins and is complete are recorded as the melting range.
- Boiling Point Determination: For boiling point, a small amount of the liquid is placed in a small test tube with an inverted capillary tube inside.[11] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.[11]

[Click to download full resolution via product page](#)

Workflow for Melting and Boiling Point Determination.

Density Measurement


Density is the mass of a substance per unit of volume. It is a fundamental property used in mass-to-volume conversions and for assessing product quality.[13][14]

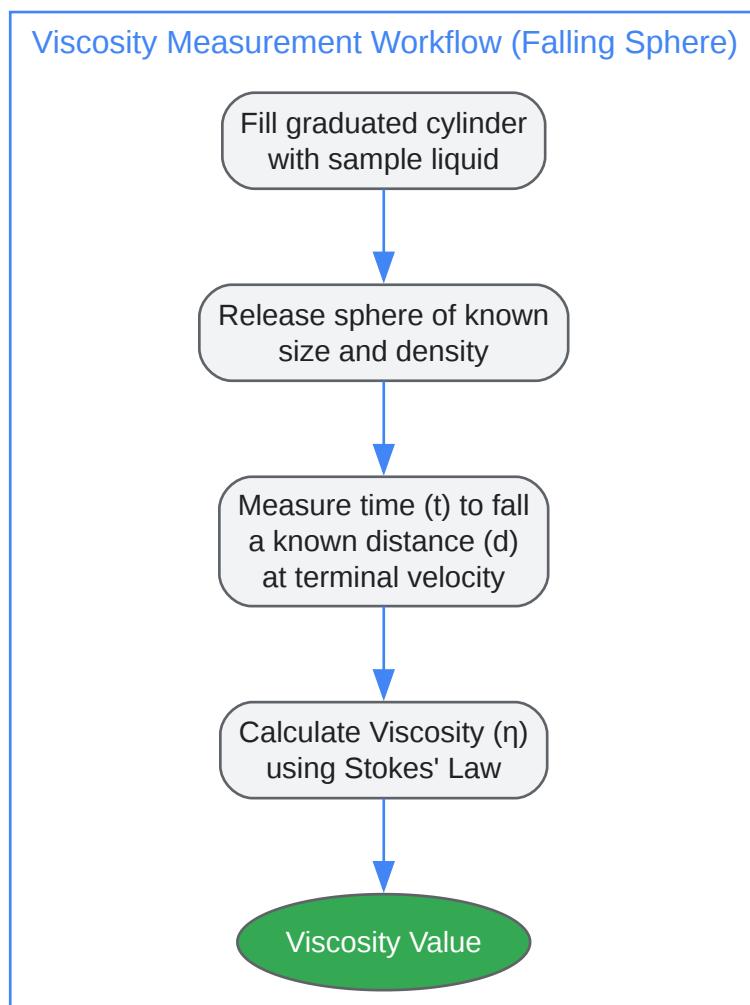
Common Experimental Protocols:

- **Hydrometer:** A hydrometer is an instrument that measures the specific gravity (density relative to water) of a liquid.[15] The device, a weighted glass float, is placed in the liquid. It sinks to a level corresponding to the liquid's density, which is read directly from a calibrated

scale on its stem.[15] Temperature corrections are often necessary as most hydrometers are calibrated at a standard temperature (e.g., 60°F).[15]

- **Pycnometer (Density Bottle):** A pycnometer is a flask with a precise, known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, then when filled with the liquid, and finally when filled with a reference liquid of known density (like water). This method is highly accurate for determining the density of liquids.[16]
- **Vibrating Element Meters:** Modern instruments measure density based on a vibrating-element principle.[13][17] The frequency at which a U-shaped tube vibrates changes based on the density of the fluid filling it; a higher density results in a lower vibration frequency.[17] These meters are often used for continuous process monitoring.

[Click to download full resolution via product page](#)


Workflow for Density Measurement using a Pycnometer.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.[\[18\]](#) It is a critical parameter in applications involving fluid dynamics, such as pumping, mixing, and coating processes.

Common Experimental Protocols:

- Ostwald Viscometer (Capillary Viscometer): This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.[\[19\]](#) The viscosity is then calculated by comparing this time to the flow time of a reference liquid with a known viscosity.
- Falling Sphere Viscometer: This technique measures viscosity by determining the terminal velocity of a small sphere falling through the liquid under the influence of gravity.[\[16\]](#) The viscosity of the fluid can be calculated using Stokes' law, which relates the viscosity to the sphere's size and density, the liquid's density, and the sphere's terminal velocity.[\[16\]](#)

[Click to download full resolution via product page](#)

Workflow for Viscosity Measurement using a Falling Sphere Viscometer.

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. For liquids, this property is crucial in heat transfer applications.[20]

Common Experimental Protocols:

- Transient Hot-Wire Method: This is a standard and accurate method for measuring the thermal conductivity of fluids.[21] It involves immersing a thin platinum wire into the liquid, which acts as both a heating element and a temperature sensor. A step-voltage is applied,

causing the wire to heat up. The thermal conductivity of the surrounding liquid is determined by analyzing the rate of temperature increase of the wire over time.[21]

Structure-Property Relationships

The thermophysical properties of cycloalkanes are influenced by their molecular structure. Generally, as the number of carbon atoms in the ring increases, so do the boiling point, melting point, and density.[22][23] This trend is due to the increase in molecular weight and surface area, which leads to stronger London dispersion forces between molecules.[22][23]

The introduction of a heavy bromine atom significantly increases the molecular weight and polarity compared to the parent cycloalkane, resulting in substantially higher boiling points and densities. For instance, the boiling point of cyclohexane is approximately 81 °C, whereas bromocyclohexane boils at 166-167 °C.[4] This elevation is due to both the increased mass and the introduction of dipole-dipole interactions alongside the London dispersion forces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Bromocyclopentane | 137-43-9 [chemicalbook.com]
- 3. Bromocyclopentane - Wikipedia [en.wikipedia.org]
- 4. Bromocyclohexane - Wikipedia [en.wikipedia.org]
- 5. Bromocyclohexane | 108-85-0 [chemicalbook.com]
- 6. 溴代环戊烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyclopentane, bromo- (CAS 137-43-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Cyclohexane, bromo- (CAS 108-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. bromocyclohexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. Density & Viscosity Meters for Liquids | Rosetta [rosetta-technology.com]
- 14. Density measurement [ggeek.com]
- 15. Methods of Property Characterization Used [faculty.washington.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Density and Viscosity | Emerson US [emerson.com]
- 18. Density Measurement Using Pressure Transmitters [transmittershop.com]
- 19. suniv.ac.in [suniv.ac.in]
- 20. iosrjournals.org [iosrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Cycloalkane - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Thermophysical properties of brominated cycloalkanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072542#thermophysical-properties-of-brominated-cycloalkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com